molecular formula C11H19NO3 B564763 4-OXO-2,2,6,6-TETRAMETHYL-3-PIPERIDINECARBOXYLIC ACID METHYL ESTER CAS No. 1159977-55-5

4-OXO-2,2,6,6-TETRAMETHYL-3-PIPERIDINECARBOXYLIC ACID METHYL ESTER

Cat. No.: B564763
CAS No.: 1159977-55-5
M. Wt: 213.277
InChI Key: FZQMQLOFIFWFQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-OXO-2,2,6,6-TETRAMETHYL-3-PIPERIDINECARBOXYLIC ACID METHYL ESTER is a chemical compound with the molecular formula C12H21NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is known for its stability and unique structural features, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-OXO-2,2,6,6-TETRAMETHYL-3-PIPERIDINECARBOXYLIC ACID METHYL ESTER typically involves the reaction of 2,2,6,6-tetramethyl-4-oxopiperidine with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to ensure the stability of the reactants and products .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. Catalysts such as Lewis acids (e.g., zinc chloride) may be used to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-OXO-2,2,6,6-TETRAMETHYL-3-PIPERIDINECARBOXYLIC ACID METHYL ESTER undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic conditions.

Major Products Formed

Scientific Research Applications

4-OXO-2,2,6,6-TETRAMETHYL-3-PIPERIDINECARBOXYLIC ACID METHYL ESTER has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethyl-4-piperidone: A closely related compound with similar structural features but lacking the ester group.

    2,2,6,6-Tetramethylpiperidine: Another related compound, differing by the absence of the carbonyl group.

Uniqueness

4-OXO-2,2,6,6-TETRAMETHYL-3-PIPERIDINECARBOXYLIC ACID METHYL ESTER is unique due to its ester functionality, which allows for a broader range of chemical reactions and applications. The presence of the ester group enhances its reactivity and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 2,2,6,6-tetramethyl-4-oxopiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-10(2)6-7(13)8(9(14)15-5)11(3,4)12-10/h8,12H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQMQLOFIFWFQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(C(N1)(C)C)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676091
Record name Methyl 2,2,6,6-tetramethyl-4-oxopiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159977-55-5
Record name Methyl 2,2,6,6-tetramethyl-4-oxopiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-OXO-2,2,6,6-TETRAMETHYL-3-PIPERIDINECARBOXYLIC ACID METHYL ESTER
Reactant of Route 2
4-OXO-2,2,6,6-TETRAMETHYL-3-PIPERIDINECARBOXYLIC ACID METHYL ESTER
Reactant of Route 3
Reactant of Route 3
4-OXO-2,2,6,6-TETRAMETHYL-3-PIPERIDINECARBOXYLIC ACID METHYL ESTER
Reactant of Route 4
4-OXO-2,2,6,6-TETRAMETHYL-3-PIPERIDINECARBOXYLIC ACID METHYL ESTER
Reactant of Route 5
Reactant of Route 5
4-OXO-2,2,6,6-TETRAMETHYL-3-PIPERIDINECARBOXYLIC ACID METHYL ESTER
Reactant of Route 6
4-OXO-2,2,6,6-TETRAMETHYL-3-PIPERIDINECARBOXYLIC ACID METHYL ESTER

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.